6-(2,6-Dimethoxyphenyl)nicotinic acid
Description
6-(2,6-Dimethoxyphenyl)nicotinic acid is a substituted nicotinic acid derivative featuring a 2,6-dimethoxyphenyl group at the 6-position of the pyridine ring. This structural modification introduces electron-donating methoxy groups, which influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
6-(2,6-dimethoxyphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-18-11-4-3-5-12(19-2)13(11)10-7-6-9(8-15-10)14(16)17/h3-8H,1-2H3,(H,16,17) |
InChI Key |
PNHCKXAXVVKWGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Reactivity in Solvatochromic Reactions
A critical study on 6-substituted nicotinic acids (Table II in ) correlates reaction rate constants ($ \log k_2 $) with Kamlet–Taft solvent parameters ($ \pi^*, \alpha, \beta $) during reactions with diazodiphen (DDM). Key findings include:
- Substituent Effects: The 2,6-dimethoxyphenyl group, with its strong electron-donating methoxy substituents, likely stabilizes transition states in nucleophilic reactions, enhancing reactivity compared to electron-withdrawing substituents (e.g., nitro or cyano groups).
- Solvent Interactions : Polar aprotic solvents with high $ \pi^* $ (dipolarity/polarizability) and low $ \beta $ (hydrogen-bond acceptor capacity) favor faster reaction rates for 6-aryl-substituted nicotinic acids. This trend suggests that 6-(2,6-dimethoxyphenyl)nicotinic acid would exhibit optimal reactivity in solvents like dimethylformamide (DMF) or acetonitrile .
Table 1: Hypothetical Reactivity Comparison of 6-Substituted Nicotinic Acids
| Substituent | $ \log k_2 $ (Predicted) | Solvent Preference ($ \pi^*, \beta $) |
|---|---|---|
| 2,6-Dimethoxyphenyl | High (~1.8–2.2) | High $ \pi^* $, Low $ \beta $ |
| 4-Nitrophenyl | Low (~0.5–0.9) | Moderate $ \pi^* $, High $ \beta $ |
| Unsubstituted (H) | Moderate (~1.0–1.4) | Variable |
Note: Values extrapolated from ’s methodology.
Structural Analogs and Commercial Availability
–7 list substituted nicotinic acids with varying aryl and alkyl groups, highlighting substituent-dependent properties:
- 6-(2-Methylphenyl)nicotinic Acid (): This analog replaces methoxy with a methyl group, reducing electron-donating effects. Methyl groups enhance lipophilicity but may decrease solubility in polar solvents. Commercial availability (10 suppliers) suggests its utility in medicinal chemistry as a building block .
Table 2: Structural and Commercial Comparison of Nicotinic Acid Derivatives
| Compound Name | CAS Number | Key Substituent | Suppliers | Applications |
|---|---|---|---|---|
| This compound | Not Provided | 2,6-Dimethoxyphenyl | N/A | Research (hypothetical) |
| 6-(2-Methylphenyl)nicotinic Acid | 685108-07-0 | 2-Methylphenyl | 10 | Medicinal chemistry |
| 6-((3,3-Difluorocyclobutyl)methoxy)nicotinic Acid | 2097964-30-0 | Difluorocyclobutylmethoxy | 1 | CNS-targeted drug design |
Pharmacological Relevance of 2,6-Dimethoxyphenyl Motifs
These compounds demonstrate:
- Receptor Binding : The 2,6-dimethoxy configuration enhances affinity for G protein-coupled receptors (GPCRs) due to optimal steric and electronic interactions with hydrophobic binding pockets.
- Metabolic Stability : Methoxy groups resist oxidative degradation compared to hydroxyl or amine substituents, improving pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
